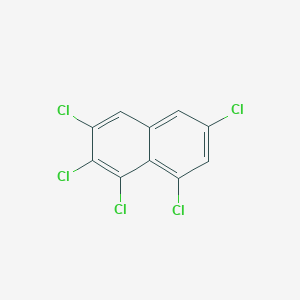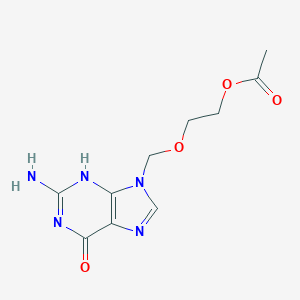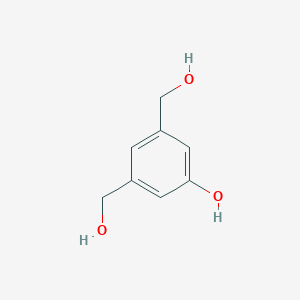
3,5-Di(hydroxymethyl)phenol
概要
説明
3,5-Di(hydroxymethyl)phenol is a chemical compound with the molecular formula C8H10O3 . It has an average mass of 154.163 Da and a monoisotopic mass of 154.062988 Da . It is a key organic compound widely used in the synthesis of various biologically active products, polymer chemistry, and peptide chemistry .
Synthesis Analysis
The synthesis of 3,5-Di(hydroxymethyl)phenol can be achieved through various methods. One method involves the kinetics of phenol-formaldehyde prepolymers catalyzed by sodium hydroxide at various temperatures . Another method involves the direct bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature .Molecular Structure Analysis
The molecular structure of 3,5-Di(hydroxymethyl)phenol consists of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 399.6±32.0 °C at 760 mmHg, and a flash point of 208.1±19.7 °C .Chemical Reactions Analysis
3,5-Di(hydroxymethyl)phenol is involved in several chemical reactions. For instance, it is used in the synthesis of phenol-formaldehyde resins, where different hydroxymethyl phenols are formed . It also undergoes bromination reactions .Physical And Chemical Properties Analysis
3,5-Di(hydroxymethyl)phenol has a density of 1.3±0.1 g/cm3, a boiling point of 399.6±32.0 °C at 760 mmHg, and a flash point of 208.1±19.7 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用
Antioxidant Properties and Phenolic Content Analysis :
- The production of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde during hydrothermal hydrolysis in plants can lead to misidentification as phenolics due to similar UV absorption. These compounds exhibit antioxidant activity, mainly in the ORAC assay, highlighting the importance of accurate phenolic content and antioxidant activities measurement in plant foods (Chen et al., 2014).
Applications in Polymerization Processes :
- Simple phenols, including derivatives of 3,5-Di(hydroxymethyl)phenol, have been used as efficient organic catalysts for reversible chain transfer catalyzed living radical polymerization. This marks the first use of oxygen- and carbon-centered compounds as catalysts in living radical polymerization, with advantages like environmental safety and ease of handling (Goto et al., 2010).
Phenolic Esters Hydroxylation in Plant Metabolism :
- The study of the cytochrome P450 enzyme, CYP98A3, in Arabidopsis thaliana, revealed its role in 3′-Hydroxylation of phenolic esters. This enzyme is crucial for the synthesis of chlorogenic acid and likely the 3-hydroxylation of lignin monomers, highlighting an additional and unexpected level of networking in lignin biosynthesis (Schoch et al., 2001).
Bond Dissociation and Acidity of Phenols :
- Studies on substituted phenols, including the effects of 3,5-Di(hydroxymethyl)phenol, explored their bond dissociation energies and acidities, contributing to the understanding of their behavior in organic chemistry and industrial applications (Chandra & Uchimaru, 2002).
Novel Synthesis Methods for Dendrimers :
- The development of a convergent method for the synthesis of poly(aryl ether) dendrimers based on 3,5-bis(hydroxymethyl)phenol. This innovation in synthetic techniques facilitates the production of complex dendritic structures for various applications in materials science (Hanson & Tyler, 1999).
Development of Formaldehyde-Free Resins :
- The synthesis of Phenol-5-hydroxymethyl furfural resins from glucose as a potential alternative to conventional Novolac phenol-formaldehyde resins, highlights the exploration of renewable resources in developing environmentally friendly materials (Yuan, Zhang, & Xu, 2014).
Creation of New Antioxidants :
- The synthesis of new antioxidants containing hindered phenol groups with higher molecular weight, like 3,5-Di(hydroxymethyl)phenol, and their effectiveness in protecting polypropylene against thermal oxidation demonstrates the significance of these compounds in enhancing material stability (Pan, Liu, & Lau, 1998).
Safety And Hazards
In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
3,5-Di(hydroxymethyl)phenol is widely used for the synthesis of complex nuclearity clusters and has clinical relevance in the treatment of allergies . It is also used in the synthesis of various biologically active products, polymer chemistry, and peptide chemistry . Therefore, future research and development could focus on exploring its potential applications in these areas.
特性
IUPAC Name |
3,5-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWPXJYAIJZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364030 | |
| Record name | 3,5-Di(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di(hydroxymethyl)phenol | |
CAS RN |
153707-56-3 | |
| Record name | 3,5-Di(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

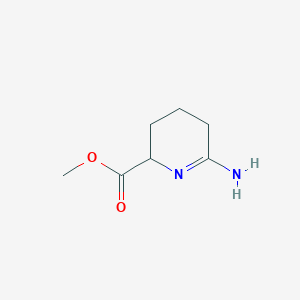
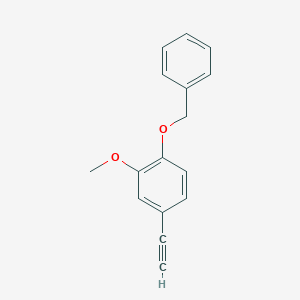
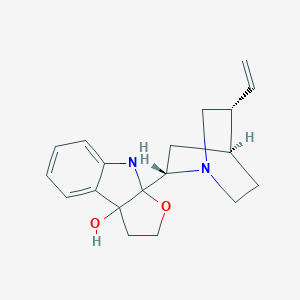
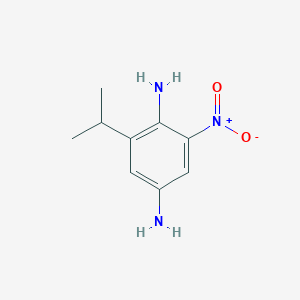
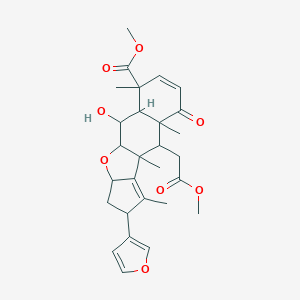
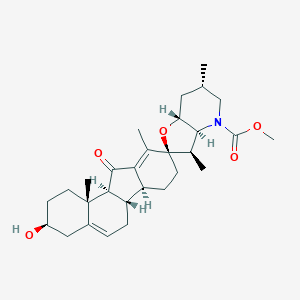
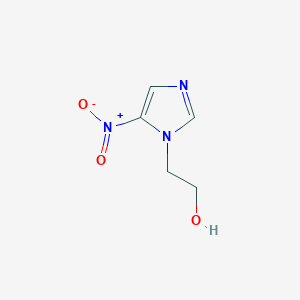
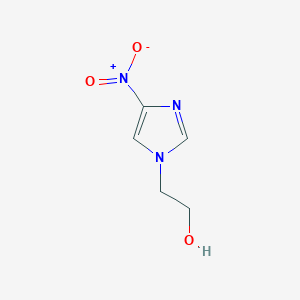
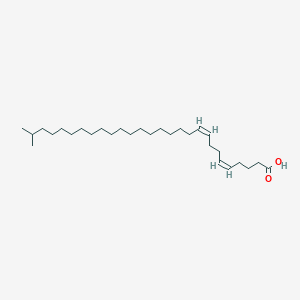
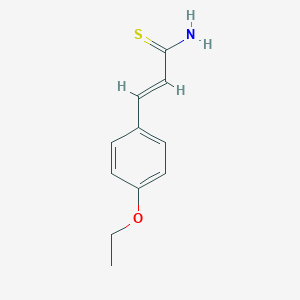
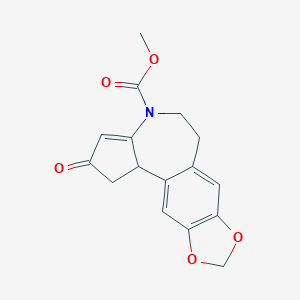
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
